molecular formula C9H8F2O2 B3095862 (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one CAS No. 126918-16-9

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one

Cat. No.: B3095862
CAS No.: 126918-16-9
M. Wt: 186.15 g/mol
InChI Key: REHMWFXPLWURSF-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one: is a chiral compound with significant applications in various fields, including pharmaceuticals and organic synthesis. Its unique structure, characterized by the presence of two fluorine atoms on the phenyl ring and a hydroxyl group on the propanone backbone, makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and a suitable chiral auxiliary.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.

    Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing advanced purification techniques like crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydroxyl group or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products:

    Oxidation Products: Ketones and carboxylic acids.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition Studies: The compound is used in studies to understand enzyme inhibition mechanisms due to its structural similarity to natural substrates.

Medicine:

    Drug Development: It serves as a precursor in the development of antifungal and antibacterial agents.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group and fluorine atoms play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2R)-1-(2,4-difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)propan-1-one
  • (2R)-1-(2,4-difluorophenyl)-2-(methoxy)propan-1-one

Comparison:

  • Structural Differences: The presence of different substituents (e.g., tetrahydro-2H-pyran-2-yloxy vs. methoxy) on the propanone backbone distinguishes these compounds from (2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one.
  • Reactivity: The different substituents can influence the reactivity and stability of the compounds, making this compound unique in its chemical behavior.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their structural properties and reactivity.

Properties

IUPAC Name

(2R)-1-(2,4-difluorophenyl)-2-hydroxypropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5(12)9(13)7-3-2-6(10)4-8(7)11/h2-5,12H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMWFXPLWURSF-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Bromo-2',4'-difluoropropiophenone (141 g) was dissolved in methanol (1100 ml), to which was added sodium formate (176.2 g), and the mixture was stirred for 2 days at 50° C. Methanol was distilled off under reduced pressure. The residue was subjected to extraction by the addition of ethyl acetate (700 ml) and water (500 ml). The ethyl acetate layer was dried over magnesium sulfate, then the solvent was distilled off under reduced pressure. The residue was crystallized from hexane (200 ml) to afford 2',4'-difluoro-2-hydroxypropiophenone (50.5 g) as colorless prisms, m.p. 49°-51° C.
Quantity
141 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
176.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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